molecular formula C20H10BrCl2NO3 B12141237 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B12141237
M. Wt: 463.1 g/mol
InChI Key: KEZZWAXQXARTTF-UHFFFAOYSA-N
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Description

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a bromo group, a furan ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-H-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the presence of both the bromo and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C20H10BrCl2NO3

Molecular Weight

463.1 g/mol

IUPAC Name

6-bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H10BrCl2NO3/c21-10-1-4-16-12(7-10)13(20(25)26)9-17(24-16)19-6-5-18(27-19)14-8-11(22)2-3-15(14)23/h1-9H,(H,25,26)

InChI Key

KEZZWAXQXARTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl

Origin of Product

United States

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